[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride
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Overview
Description
[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring and a methanesulfonyl fluoride group, making it a valuable tool in various biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Methanesulfonyl Fluoride Group: The morpholine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl fluoride group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale synthesis of morpholine derivatives: Using industrial reactors to handle large volumes of reactants.
Efficient introduction of the methanesulfonyl fluoride group: Utilizing optimized reaction conditions to maximize yield.
Purification and crystallization: Employing industrial purification techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Oxidizing and Reducing Agents: Specific oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed for oxidation and reduction reactions, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include substituted morpholine derivatives.
Hydrolysis Products: The primary products of hydrolysis are methanesulfonic acid and fluoride ion.
Scientific Research Applications
[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein modification.
Medicine: Studied for its potential therapeutic applications, including as an enzyme inhibitor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. This inhibition can be highly selective, depending on the enzyme and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A simpler compound with similar inhibitory properties but lacking the morpholine ring.
Morpholine Derivatives: Compounds with similar ring structures but different functional groups.
Sulfonyl Fluoride Compounds: A broad class of compounds with varying structures and reactivities.
Uniqueness
[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride is unique due to its combination of a morpholine ring and a methanesulfonyl fluoride group. This structure imparts specific reactivity and selectivity, making it a valuable tool in various research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their studies and potentially develop new applications in the future.
Properties
CAS No. |
2703749-00-0 |
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Molecular Formula |
C5H11ClFNO3S |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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